![molecular formula C16H22N4O B13825179 N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea](/img/structure/B13825179.png)
N-cyclohexyl-N'-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea is an organic compound that belongs to the class of imidazopyridines These compounds are known for their unique chemical structure, which includes an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-amino-3-(2-imidazo[1,5-a]pyridin-3-ylethyl)pyridine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea oxide, while reduction may produce N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)amine.
Scientific Research Applications
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine
- 3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- Imidazo[1,5-a]pyridin-3-ylidene
Uniqueness
N-cyclohexyl-N’-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and imidazo[1,5-a]pyridine moiety contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22N4O |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-imidazo[1,5-a]pyridin-3-ylethyl)urea |
InChI |
InChI=1S/C16H22N4O/c21-16(19-13-6-2-1-3-7-13)17-10-9-15-18-12-14-8-4-5-11-20(14)15/h4-5,8,11-13H,1-3,6-7,9-10H2,(H2,17,19,21) |
InChI Key |
SRXXMOIWMQCBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=NC=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


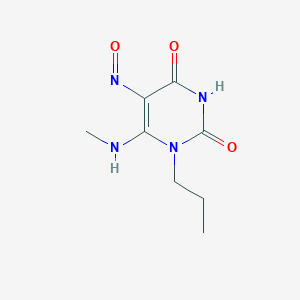
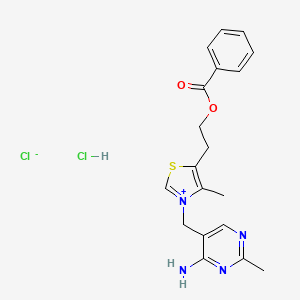
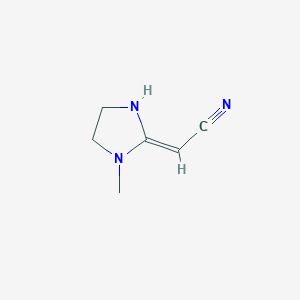
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)

![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
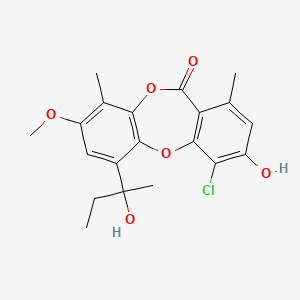

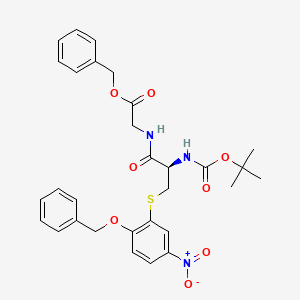

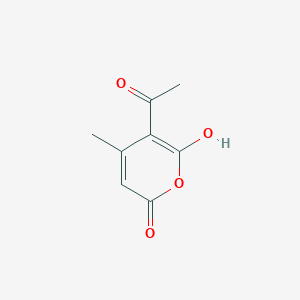
![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)

![5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)
